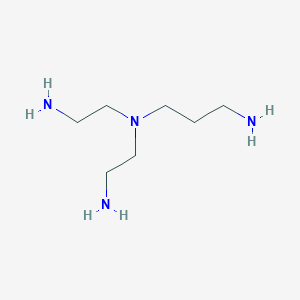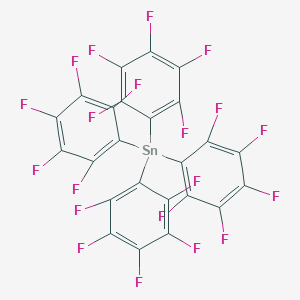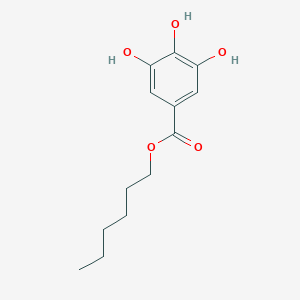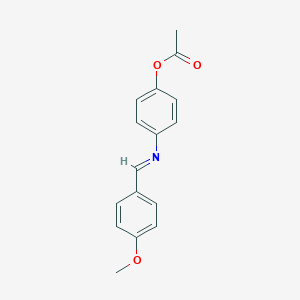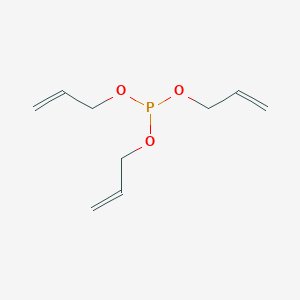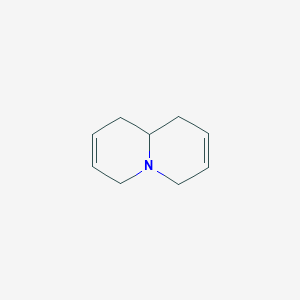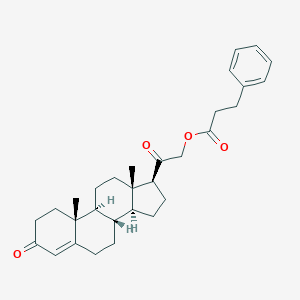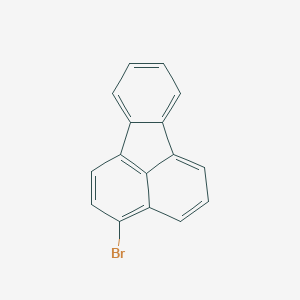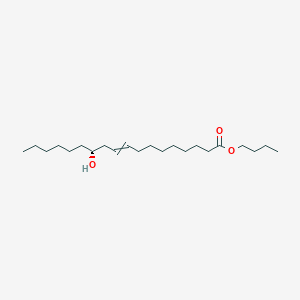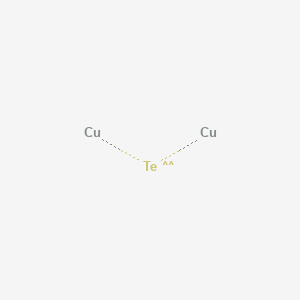
Teluro de cobre (Cu2Te)
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cu2Te has been explored through various methods, aiming for controlled size, shape, and monodispersity. One notable approach is the cation exchange of preformed CdTe nanocrystals (NCs), allowing for the preparation of Cu2Te NCs with well-defined morphologies and near-infrared (NIR) plasmon bands (Kriegel et al., 2013). Another method involves a phosphine-free synthesis using diphenyl ditelluride as an air-stable tellurium source, enabling the formation of 1D nanorods and 2D nanoplates of Cu2Te (Mishra et al., 2022).
Molecular Structure Analysis
Copper telluride's structure has been synthesized with various morphologies, including spheres, rods, and tetrapods, demonstrating the versatility of its molecular structure. The optical properties and modeling of these structures show that Cu2Te nanocrystals exhibit pronounced plasmon bands in the NIR, contributing to a better understanding of their optoelectronic properties (Kriegel et al., 2013).
Chemical Reactions and Properties
Copper telluride's reactivity and chemical properties are influenced by its synthesis method and resulting morphology. The vacancy-doped nature of copper chalcogenides, including Cu2Te, extends our understanding of their NIR optical resonances, crucial for their application in energy-related technologies (Kriegel et al., 2013).
Physical Properties Analysis
The physical properties of Cu2Te, such as its optical and electronic characteristics, have been a focus of research due to their potential applications in optoelectronics and plasmonics. The discrete dipole approximation and empirical dielectric function models have been used to agree with the extinction spectra of Cu2Te NCs, illustrating the material's complex interaction with light (Kriegel et al., 2013).
Chemical Properties Analysis
The chemical properties of Cu2Te, particularly its reactivity and interaction with other compounds, are critical for its application in various fields. Studies focusing on the alloyed copper selenide-sulfide and telluride-sulfide nanocrystals have shown that sulfur incorporation and controlled oxidation can tune the localized surface plasmon resonances in the NIR region, highlighting the importance of chemical composition in determining Cu2Te's properties (Saldanha et al., 2014).
Aplicaciones Científicas De Investigación
Materiales termoeléctricos
El teluro de cobre está ganando atención por su potencial uso en materiales termoeléctricos. Estos materiales convierten las diferencias de temperatura directamente en voltaje eléctrico y viceversa. Las propiedades eléctricas y termoeléctricas únicas de Cu2Te lo convierten en un candidato para tales aplicaciones, especialmente cuando se sintetiza con estequiometrías precisas para controlar sus características .
Separación fotoelectroquímica del agua
En el campo de la separación fotoelectroquímica del agua, Cu2Te muestra promesa debido a sus propiedades semiconductoras. Se ha utilizado para diseñar fotocátodos con nanoestructuras, mejorando la eficiencia de la separación solar del agua para producir hidrógeno y oxígeno limpios y renovables .
Tecnología de células solares
Cu2Te también se utiliza en tecnología de células solares. Se puede alear con teluro de cadmio para crear heterojuntas en células solares, mejorando su eficiencia y rendimiento. Esta aplicación aprovecha las propiedades semiconductoras de Cu2Te para convertir la energía solar en energía eléctrica .
Aplicaciones de puntos cuánticos
Las propiedades semiconductoras de Cu2Te lo hacen adecuado para aplicaciones de puntos cuánticos. Los puntos cuánticos son partículas semiconductoras que tienen propiedades mecánicas cuánticas. Se pueden utilizar en diversas tecnologías, incluidos transistores, células solares, LED y diodos láser .
Aplicaciones ópticas avanzadas
Los puntos cuánticos de teluro de cobre exhiben espectros de emisión estrechos, lo que los hace útiles en aplicaciones ópticas avanzadas. Estos incluyen áreas como la conversión de energía solar y varios dispositivos ópticos que requieren un control preciso de la emisión de luz .
Plasmónica
En plasmónica, Cu2Te se puede utilizar para manipular y controlar los plasmones, que son ondas de electrones en la superficie de un metal. Esto tiene implicaciones para la creación de nuevos tipos de sensores, dispositivos que pueden realizar computación óptica y mejorar los dispositivos fotovoltaicos .
Mecanismo De Acción
Target of Action
Copper telluride (Cu2Te) primarily targets the crystal structure of materials in which it is incorporated . It interacts with the lattice of these materials, inducing structural transitions and modifications . This property makes Cu2Te a valuable component in various high-performance devices .
Mode of Action
Cu2Te interacts with its targets through a process of crystal structure transition . Under the influence of a thermal field, Cu2Te undergoes a reversible phase transition from the α phase to the δ phase within a cycling temperature range of 25 °C–325 °C–25 °C . At higher temperatures (575 °C), the phase transition from the δ phase to the ε phase gradually occurs . These transitions are crucial for the performance of devices that utilize Cu2Te .
Biochemical Pathways
It plays a significant role in thethermoelectric and photovoltaic fields . For instance, in solar cells, Cu2Te is alloyed with cadmium telluride to create a heterojunction . This interaction enhances the efficiency of solar energy conversion .
Result of Action
The result of Cu2Te’s action is the alteration of the crystal structure of the material it is incorporated into . This leads to changes in the material’s properties, such as its photoluminescence . For example, a Cu2Te nanoplate shows bright and reversible green emission during the heating cycle . This property is beneficial for the design of high-performance devices based on Cu2Te .
Action Environment
The action of Cu2Te is influenced by environmental factors such as temperature . The crystal structure transitions of Cu2Te are temperature-dependent, occurring at specific temperature ranges . Furthermore, the synthesis of Cu2Te involves reacting elemental copper and tellurium at 1200 °C in a vacuum , indicating that both temperature and pressure play a role in its formation. The environment can also affect the stability and efficacy of Cu2Te in its applications .
Safety and Hazards
Direcciones Futuras
Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .
Propiedades
InChI |
InChI=1S/2Cu.Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEWONGNQNXVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu].[Cu].[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2Te | |
| Record name | copper(I) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(I)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893165 | |
| Record name | Copper telluride (Cu2Te) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Copper telluride (Cu2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
12019-52-2 | |
| Record name | Copper telluride (Cu2Te) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper telluride (Cu2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper telluride (Cu2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper telluride (Cu2Te) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





